

An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine

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Compound of Interest

Compound Name: 2',3'-Di-O-acetyl-D-uridine

Cat. No.: B15586136

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This technical guide provides a comprehensive overview of **2',3'-Di-O-acetyl-D-uridine**, a partially protected ribonucleoside of D-uridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and potential biological applications of this compound, based on available scientific literature.

Chemical Properties and Data

2',3'-Di-O-acetyl-D-uridine is a derivative of the naturally occurring nucleoside uridine, where the hydroxyl groups at the 2' and 3' positions of the ribose sugar are acetylated. This modification increases the lipophilicity of the uridine molecule, which can influence its solubility, cell permeability, and metabolic stability.

Table 1: Physicochemical Properties of **2',3'-Di-O-acetyl-D-uridine**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₈	--INVALID-LINK--
Molecular Weight	328.27 g/mol	--INVALID-LINK--
IUPAC Name	[(2R,3R,4R,5R)-4-(acetyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate	--INVALID-LINK--
CAS Number	29108-90-5	--INVALID-LINK--
Appearance	White Crystalline Powder	--INVALID-LINK--
Melting Point	142-143 °C	--INVALID-LINK--

Table 2: Predicted Spectroscopic Data for **2',3'-Di-O-acetyl-D-uridine**

While specific experimental spectra for **2',3'-Di-O-acetyl-D-uridine** were not readily available in the surveyed literature, the expected NMR chemical shifts can be predicted based on the structure and data from similar uridine derivatives. The following table presents an estimation of these shifts.

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
H-6	~7.6-7.8 (d)	~140-142
H-5	~5.6-5.8 (d)	~101-103
H-1'	~5.8-6.0 (d)	~88-90
H-2'	~5.2-5.4 (dd)	~72-74
H-3'	~5.1-5.3 (dd)	~70-72
H-4'	~4.2-4.4 (m)	~82-84
H-5'a, H-5'b	~3.7-3.9 (m)	~60-62
-COCH ₃ (2')	~2.1 (s)	~20-21
-COCH ₃ (3')	~2.1 (s)	~20-21
C=O (Acetyl)	-	~170-172
C2	-	~150-152
C4	-	~163-165

Note: Predicted shifts are based on general values for acetylated ribonucleosides and may vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

The synthesis of **2',3'-Di-O-acetyl-D-uridine** typically involves the regioselective acetylation of the 2' and 3' hydroxyl groups of uridine. A general and widely used method for this transformation is the use of acetic anhydride in the presence of a base, such as pyridine. The 5'-hydroxyl group is generally less reactive under controlled conditions, allowing for selective acetylation of the secondary hydroxyls.

Experimental Protocol: Synthesis of 2',3'-Di-O-acetyl-D-uridine

This protocol is adapted from standard procedures for the acetylation of nucleosides.

Materials:

- D-Uridine
- Anhydrous Pyridine
- Acetic Anhydride (Ac_2O)
- Methanol (MeOH)
- Toluene
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve D-uridine (1.0 equivalent) in anhydrous pyridine.
- Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1 v/v).
- Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
- Work-up:

- Remove the solvents under reduced pressure.
- Co-evaporate the residue with toluene (2-3 times) to remove residual pyridine.
- Dissolve the resulting crude product in ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford pure **2',3'-Di-O-acetyl-D-uridine**.



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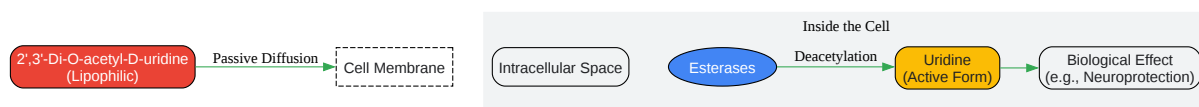
Synthesis workflow for **2',3'-Di-O-acetyl-D-uridine**.

Biological Activity and Drug Development Potential

While specific biological activity data for **2',3'-Di-O-acetyl-D-uridine** is limited in the public domain, acetylated nucleosides are of significant interest in drug development, primarily as prodrugs. The acetylation of hydroxyl groups increases the lipophilicity of the parent nucleoside, which can enhance its ability to cross cell membranes. Once inside the cell, the acetyl groups can be cleaved by intracellular esterases to release the active parent nucleoside.

Prodrug Strategy

2',3'-Di-O-acetyl-D-uridine can be considered a prodrug of uridine. Uridine itself has shown neuroprotective effects and is being investigated for the treatment of various neurological disorders. However, its therapeutic efficacy can be limited by its poor bioavailability. The di-acetylated form is expected to have improved absorption and ability to cross the blood-brain barrier.



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Prodrug activation of **2',3'-Di-O-acetyl-D-uridine**.

Antiviral and Anticancer Potential

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. They can act by inhibiting viral polymerases or by being incorporated into viral or cellular DNA/RNA, leading to chain termination or mutations. While there is no specific data on the antiviral or anticancer activity of **2',3'-Di-O-acetyl-D-uridine**, other uridine derivatives have shown promise. For instance, various modified uridines have been investigated as inhibitors of RNA viruses.[1] The di-acetylated form could serve as a valuable intermediate for the synthesis of more complex and potent nucleoside analogs.

Table 3: Biological Activity of Related Uridine Derivatives (for Context)

Compound	Biological Activity	Target	IC ₅₀ /EC ₅₀	Reference
2-Thiouridine	Broad-spectrum antiviral	RNA-dependent RNA polymerase	Sub-micromolar to micromolar	[1]
Uridine derivatives of 2-deoxy sugars	Anti-influenza virus activity	Viral glycoprotein maturation	82-100 µM	[2]
Uridine derivatives of 2-deoxy sugars	Anti-Tick-Borne Encephalitis Virus	Viral E and prM proteins	1.4-10.2 µM	[3]

Conclusion

2',3'-Di-O-acetyl-D-uridine is a valuable derivative of uridine with potential applications in drug development, particularly as a prodrug to enhance the bioavailability of uridine. Its synthesis is straightforward, employing standard acetylation procedures. While direct biological activity data for this specific compound is scarce, the known activities of related uridine derivatives suggest that it could be a useful scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of **2',3'-Di-O-acetyl-D-uridine**.

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